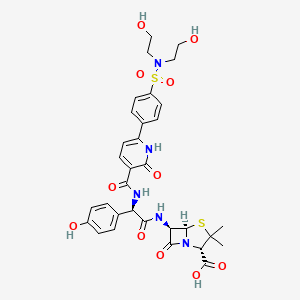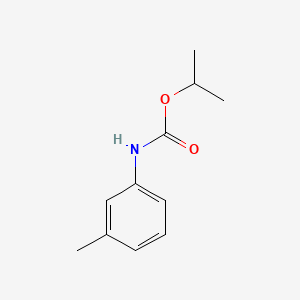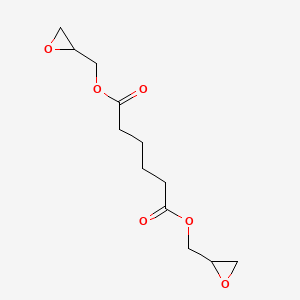![molecular formula C9H9N3OS2 B1618711 5-(4-メトキシフェニルアミノ)-[1,3,4]チアゾール-2-チオール CAS No. 37844-24-9](/img/structure/B1618711.png)
5-(4-メトキシフェニルアミノ)-[1,3,4]チアゾール-2-チオール
概要
説明
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a heterocyclic compound with the molecular formula C9H9N3OS2. This compound is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various fields of scientific research .
科学的研究の応用
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
Target of Action
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have shown significant therapeutic potential . These compounds have been associated with a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .
Mode of Action
It is known that bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of therapeutic activities associated with 1,3,4-thiadiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
As mentioned earlier, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, which can inhibit the replication of both bacterial and cancer cells .
生化学分析
Biochemical Properties
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits inhibitory effects on carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, it has been found to interact with key amino acid residues through hydrophobic interactions and hydrogen bonding, which may contribute to its biological activity . These interactions highlight the potential of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol as a modulator of enzyme activity and a candidate for drug development.
Cellular Effects
The effects of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol on various cell types and cellular processes have been extensively studied. This compound has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . It influences cell function by disrupting DNA replication and inducing apoptosis, thereby inhibiting cell proliferation . Furthermore, 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, this compound has been found to inhibit the activity of carbonic anhydrase by binding to its active site . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol have been investigated in various laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic use
Dosage Effects in Animal Models
The effects of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anticancer activity with minimal toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism may result in the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and alter the levels of key metabolites, further influencing cellular processes .
Transport and Distribution
The transport and distribution of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol within cells and tissues are critical for its biological activity. This compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol plays a significant role in its activity and function. Studies have shown that this compound can localize to various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 4-methoxyaniline with thiocarbohydrazide under acidic conditions. The reaction is carried out by heating the mixture to reflux, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles .
類似化合物との比較
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Known for its use in the synthesis of diuretics.
5-Methyl-1,3,4-thiadiazole-2-thiol: Used as a pharmaceutical intermediate.
1,3,4-Thiadiazole derivatives: These compounds have shown significant therapeutic potential in various studies
Uniqueness
5-(4-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol stands out due to its methoxyphenyl group, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as enzyme inhibition and antimicrobial activity .
特性
IUPAC Name |
5-(4-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-7-4-2-6(3-5-7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNPVYGYAIQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352017 | |
| Record name | 5-(4-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37844-24-9 | |
| Record name | 5-[(4-Methoxyphenyl)amino]-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37844-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


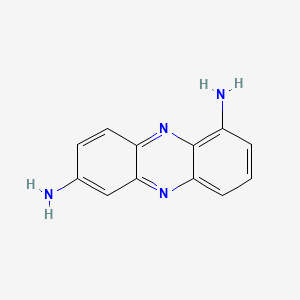
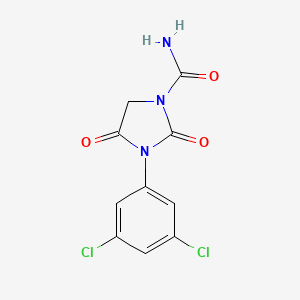
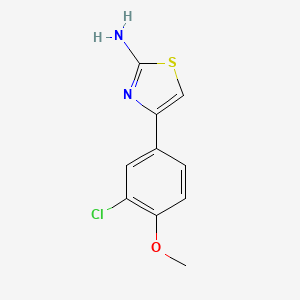

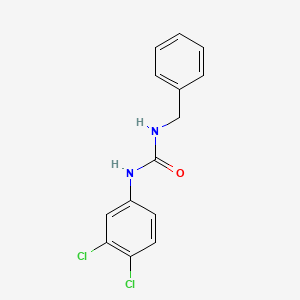
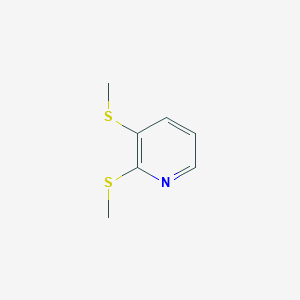
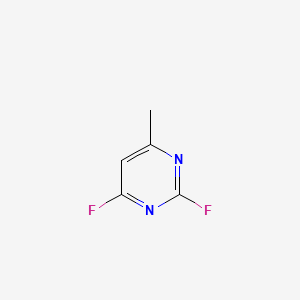
![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1618641.png)
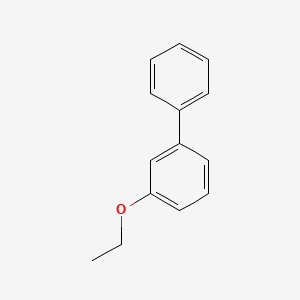
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)
